Cas no 830-81-9 (1-Naphthyl acetate)

1-Naphthyl acetate structure
1-Naphthyl acetate structure
Product Name:1-Naphthyl acetate
CAS-nummer:830-81-9
MF:C12H10O2
MW:186.206603527069
MDL:MFCD00003922
CID:40034
PubChem ID:24897679
Update Time:2024-10-27

1-Naphthyl acetate Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Acetoxynaphthalene
    • 1-Naphthyl acetate
    • a-Naphthylacetate
    • Acetic Acid 1-Naphthyl Ester
    • 1-Naphthalenol,acetate (9CI)
    • 1-Naphthol, acetate (6CI,8CI)
    • NSC 9846
    • Naphthalen-1-yl acetate
    • a-Acetoxynaphthalene
    • a-Naphthol acetate
    • 1-Naphthylacetate
    • a-Naphthyl acetate
    • α-Napthyl acetate
    • alpha-Naphthyl acetate
    • 1-Naphthol, acetate
    • Naphthyl acetate
    • Naphthalene, 1-acetoxy-
    • 1-NAPHTHALENOL, ACETATE
    • 1-Naphthalenol, 1-acetate
    • alpha-Naphthol acetate
    • alpha-Acetoxynaphthalene
    • .alpha.-Naphthyl acetate
    • VGKONPUVOVVNSU-UHFFFAOYSA-N
    • Q63395404
    • 1-Naphthyl a
    • Naphthalenol, acetate
    • Acetic acid 1-
    • 1-Naphthalenol, acetate (9CI)
    • 1-Naphthol, acetate (6CI, 8CI)
    • 1-Naphthalen-1-yl acetate
    • α-Acetoxynaphthalene
    • α-Naphthol acetate
    • α-Naphthyl acetate
    • 830-81-9
    • s4804
    • HY-W016188
    • A864310
    • AI3-17246
    • SCHEMBL76633
    • A0037
    • CHEMBL2286101
    • NSC-9846
    • NSC9846
    • AS-57933
    • BRN 2046403
    • NS00042934
    • 29692-55-5
    • EINECS 212-599-8
    • acetic acid naphthalen-1-yl ester
    • D88202
    • AKOS002260828
    • ALPHA-NAPHTHYLACETATE
    • J-504154
    • MFCD00003922
    • CS-W016904
    • 1-Naphthyl acetate, >=98% (C)
    • CCG-266476
    • FT-0608119
    • DTXSID00870785
    • DA-49184
    • STL303723
    • MDL: MFCD00003922
    • Inchi: 1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3
    • InChI-sleutel: VGKONPUVOVVNSU-UHFFFAOYSA-N
    • LACHT: O=C(C)OC1C2C(=CC=CC=2)C=CC=1
    • BRN: 2046403

Berekende eigenschappen

  • Exacte massa: 186.06800
  • Monoisotopische massa: 186.068
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 212
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 26.3

Experimentele eigenschappen

  • Kleur/vorm: 无色针状结晶
  • Dichtheid: 1.1032 (rough estimate)
  • Smeltpunt: 44.0 to 47.0 deg-C
  • Kookpunt: 118°C/1mmHg(lit.)
  • Vlampunt: 华氏:235.4 °F
    摄氏:113 °C
  • Brekindex: 1.6010 (estimate)
  • Oplosbaarheid: dioxane: 0.1 g/mL, clear, colorless
  • PSA: 26.30000
  • LogboekP: 2.76510
  • Oplosbaarheid: 溶于乙醇和醚,不溶于水。
  • Gevoeligheid: Moisture Sensitive

1-Naphthyl acetate Beveiligingsinformatie

  • Symbool: GHS05
  • Prompt:危险
  • Signaalwoord:Danger
  • Gevaarverklaring: H318
  • Waarschuwingsverklaring: P280,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:UN 1993 3/PG 3
  • WGK Duitsland:3
  • Code gevarencategorie: 41
  • Veiligheidsinstructies: S26-S39-S24/25-S22-S45-S36/37-S16
  • FLUKA MERK F CODES:10-21
  • RTECS:QL2975500
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R41
  • TSCA:Yes
  • Opslagvoorwaarde:−20°C

1-Naphthyl acetate Douanegegevens

  • HS-CODE:2915390090
  • Douanegegevens:

    中国海关编码:

    2915390090

    概述:

    2915390090. 其他乙酸酯. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

1-Naphthyl acetate Prijsmeer >>

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1-Naphthyl acetate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
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Karnatak, Manvika; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 51,

Productiemethode 2

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1.1 Catalysts: (OC-6-12)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN… (supported on chloromethylated polystyrene) Solvents: Acetonitrile ;  8 min, rt
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Polystyrene-bound electron-deficient tin(IV) porphyrin: A new, highly efficient, robust and reusable catalyst for acetylation of alcohols and phenols with acetic anhydride
Moghadam, Majid; et al, Comptes Rendus Chimie, 2011, 14(12), 1080-1087

Productiemethode 3

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1.1 Catalysts: 2,2′:6′,2′′-Terpyridine ,  Cobalt(II) acetylacetonate Solvents: Dimethyl sulfoxide ;  5 bar, rt; 18 h, 5 bar, 120 °C
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Cobalt-catalyzed carbonylative acetylation of phenols
An, Da-Lie; et al, Journal of Catalysis, 2023, 421, 194-197

Productiemethode 4

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1.1 Catalysts: Titania ,  Sulfate Solvents: Acetic anhydride ;  35 min, rt
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TiO2/SO42-, a convenient and efficient catalyst for desilylation-acetylation of trimethylsilyl ethers with acetic anhydride
Jin, Tong-Shou; et al, Journal of Chemical Research, 2003, (2), 98-100

Productiemethode 5

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1.1 Reagents: Lithium bromide Solvents: Dichloromethane ;  24 h, 30 - 35 °C
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Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2009, 74(3), 1367-1370

Productiemethode 6

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1.1 Catalysts: Dabco ;  10 min, 70 °C → 140 °C
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Kumar, Manoj; et al, New Journal of Chemistry, 2015, 39(11), 8329-8336

Productiemethode 7

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1.1 Catalysts: Palladium trifluoroacetate ,  4-[Bis(1,1-dimethylethyl)phosphino]-9-[3,5-bis(trifluoromethyl)phenyl]acridine Solvents: Dimethylacetamide ;  36 h, 35 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Shining Visible Light on Reductive Elimination: Acridine-Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids
Toriumi, Naoyuki; et al, Journal of the American Chemical Society, 2022, 144(42), 19592-19602

Productiemethode 8

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1.1 Reagents: Carbon dioxide Solvents: Diglyme ;  8 h, 35 °C
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Wang, Huan; et al, ChemSusChem, 2022, 15(10),

Productiemethode 9

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1.1 Reagents: Acetic anhydride ,  Sodium nitrate Solvents: Trifluoroacetic acid ;  14 h, rt
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Productiemethode 10

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1.1 Reagents: Sodium acetate Solvents: Water
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Srivastav, Manish K.; et al, Oriental Journal of Chemistry, 2010, 26(1), 61-68

Productiemethode 11

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1.1 Reagents: Acetic anhydride ,  Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Benzene
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Iwasaki, Masakazu; et al, Tetrahedron Letters, 1989, 30(1), 95-8

Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: Poly(vinylpyrrolidone) ,  Zirconium chloride (ZrCl4) Solvents: Chloroform ,  Hexane ;  1.67 h, reflux
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Productiemethode 13

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1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium
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Palladium(II) chloride
Tsuji, Jiro; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-18

Productiemethode 14

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1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, (dichlorostannate)octatetraconta-μ-oxotetra-μ6-… Solvents: Acetonitrile ;  6 min, rt
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Araghi, Mehdi; et al, Dalton Transactions, 2012, 41(38), 11745-11752

Productiemethode 15

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1.1 Catalysts: Titania ;  25 min, 25 °C
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Productiemethode 16

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1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
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Productiemethode 17

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1.1 Catalysts: Cobalt chloride (CoCl2) ;  15 s, rt
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Productiemethode 18

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1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; 6 h, rt
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Productiemethode 19

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1.1 Solvents: Acetonitrile ;  rt; 5 - 15 min, rt
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Productiemethode 20

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1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
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Productiemethode 21

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid (silica-bound) Solvents: Dichloromethane ;  60 min, rt
Referentie
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Jin, Tong-Shou; et al, Asian Journal of Chemistry, 2008, 20(7), 5005-5010

Productiemethode 22

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1.1 Solvents: Acetic anhydride ,  1,4-Dioxane
Referentie
Acetylation of polymer supported phenoxides by acetic anhydride in nonaqueous medium
Ram, B.; et al, Indian Journal of Chemistry, 1988, (7),

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Acetic anhydride
1.2 Reagents: Water
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Conversion of N-Aromatic Amides to O-Aromatic Esters
Glatzhofer, Daniel T.; et al, Organic Letters, 2002, 4(14), 2349-2352

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  9-[3,5-Bis(trifluoromethyl)phenyl]-4-(diphenylphosphino)acridine Solvents: Dimethylacetamide ;  24 h, 35 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
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Toriumi, Naoyuki; et al, Journal of the American Chemical Society, 2022, 144(42), 19592-19602

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic anhydride ,  Phosphoric acid Solvents: Acetic acid ,  Water ;  rt; rt; 5 min, rt
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A TFAA-H3PO4-mediated direct, metal-free and high-speed synthesis of aryl carboxylate esters from phenols
Kankanala, Kavitha; et al, Journal of Fluorine Chemistry, 2009, 130(5), 505-508

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  8 h, 80 °C
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Zhang, Jieyu; et al, Synlett, 2019, 30(6), 726-730

Productiemethode 27

Reactievoorwaarden
1.1 Catalysts: Ferric sulfate hydrate Solvents: 1,2-Dichloroethane ;  rt; rt → reflux; 2 h, reflux
Referentie
Convenient tetrahydropyranylation of alcohols and phenols by catalytic ferric sulfate hydrate (Fe2(SO4)3·xH2O)
Li, Lingjun; et al, Canadian Journal of Chemistry, 2005, 83(8), 1120-1123

Productiemethode 28

Reactievoorwaarden
1.1 Catalysts: Triethylamine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene ;  60 atm, 160 °C
Referentie
Carbon Monoxide
Chatani, Naoto; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Productiemethode 29

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium
Referentie
Palladium(II) Chloride
Tsuji, Jiro; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Productiemethode 30

Reactievoorwaarden
1.1 Reagents: Phosphorus pentoxide
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P2O5/SiO2 as an efficient reagent for esterification of phenols in dry media
Eshghi, Hossien; et al, Synthetic Communications, 2001, 31(5), 771-774

Productiemethode 31

Reactievoorwaarden
Referentie
Alkylaluminum compounds. XXX. Competitive reaction mechanisms between 1,4-quinone and trialkylaluminum compounds
Alberola, A.; et al, Anales de Quimica, 1982, 78(2), 175-9

1-Naphthyl acetate Raw materials

1-Naphthyl acetate Preparation Products

1-Naphthyl acetate Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:830-81-9)1-Acetoxynaphthalene
Ordernummer:LE5172;LE16709
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 11:47
Prijs ($):discuss personally
E-mail:18501500038@163.com
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:830-81-9)1-Naphthyl acetate
Ordernummer:A864310
Voorraadstatus:in Stock
Hoeveelheid:500g/25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:45
Prijs ($):557.0/226.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:830-81-9)1-Acetoxynaphthalene
LE5172;LE16709
Zuiverheid:99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG
Prijs ($):Onderzoek/Onderzoek
E-mail
Amadis Chemical Company Limited
(CAS:830-81-9)1-Naphthyl acetate
A864310
Zuiverheid:99%/99%
Hoeveelheid:500g/25g
Prijs ($):557.0/226.0
E-mail